molecular formula C16H13BrN2O2S B2932033 4-bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide CAS No. 1014910-44-1

4-bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide

Cat. No. B2932033
CAS RN: 1014910-44-1
M. Wt: 377.26
InChI Key: CPDPVMARZRAUJQ-UHFFFAOYSA-N
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Description

“4-bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide” is a chemical compound that contains a quinoline moiety . Quinoline is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . It has versatile applications in the fields of industrial and synthetic organic chemistry and plays a major role in medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been reported in the literature with a wide range of protocols . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .


Chemical Reactions Analysis

Quinoline derivatives are known to undergo various chemical reactions. For example, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . They can also be involved in green reaction protocols .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary depending on their specific structure and the biological target they interact with. Some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

Quinoline and its derivatives have potential for industrial and medicinal applications . Therefore, future research could focus on developing new synthesis protocols, exploring their biological activities, and optimizing their properties for specific applications.

properties

IUPAC Name

4-bromo-3-methyl-N-quinolin-8-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c1-11-10-13(7-8-14(11)17)22(20,21)19-15-6-2-4-12-5-3-9-18-16(12)15/h2-10,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDPVMARZRAUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide

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